molecular formula C12H10Br2N2 B8591421 1,2-Bis(3-bromophenyl)hydrazine

1,2-Bis(3-bromophenyl)hydrazine

Cat. No. B8591421
M. Wt: 342.03 g/mol
InChI Key: MLCFJHYVWDGOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(3-bromophenyl)hydrazine is a useful research compound. Its molecular formula is C12H10Br2N2 and its molecular weight is 342.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Bis(3-bromophenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(3-bromophenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,2-Bis(3-bromophenyl)hydrazine

Molecular Formula

C12H10Br2N2

Molecular Weight

342.03 g/mol

IUPAC Name

1,2-bis(3-bromophenyl)hydrazine

InChI

InChI=1S/C12H10Br2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8,15-16H

InChI Key

MLCFJHYVWDGOPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NNC2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 50% NaOH (3.6 mL, 45 mM) was added 3-bromonitrobenzene (15 g, 74 mM) and the resulting solution was heated to 60° C. Zinc dust (11 g, 170 mM) was added in portions in such a manner as to keep the reaction temperature below 80° C. After the addition was complete, 20% NaOH (22 mL, 113 mM) was added followed by water (37 mL). An additional portion of zinc dust (14 g, 220 mM) was then added in one portion. The resulting mixture was heated at 70° C. for 1 hour, cooled to room temperature, and poured into ether (200 mL). The liquid was decanted away from the solids and the solids were resuspended in ether and this procedure was repeated an additional three times. The organic layers were combined, dried over Na2SO4, and concentrated. Purification by flash column chromatography afforded the titled compound as a white solid (10.1 g, 79%). NMR (CDCl3): 6.99 (m, 6H), 6.76 (dd, J1 =1 Hz, J2 =8 Hz), 5.66 (br s, 2H). MS(CI): 341/343(M+1).
Name
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
37 mL
Type
reactant
Reaction Step Three
Name
Quantity
11 g
Type
catalyst
Reaction Step Four
Name
Quantity
14 g
Type
catalyst
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
79%

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